N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
“N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methanesulfonyl group attached to a tetrahydroquinoline ring and a methoxyphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate can be treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 4-methoxyphenol under suitable conditions to form the desired ether linkage.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrahydroquinoline ring can be reduced to form dihydroquinoline or quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield dihydroquinoline or quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonyl and acetamide groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methanesulfonyl group can act as an electrophilic center, while the acetamide group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-hydroxyphenoxy)acetamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-nitrophenoxy)acetamide
Uniqueness
The uniqueness of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The methoxy group can influence the compound’s electronic properties and reactivity, while the methanesulfonyl group can enhance its electrophilicity.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-9-17(10-8-16)26-13-19(22)20-15-6-5-14-4-3-11-21(18(14)12-15)27(2,23)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARZLUUWUOUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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